molecular formula C11H18O B14350977 4-Cyclohexyl-2-methylbut-2-enal CAS No. 96227-85-9

4-Cyclohexyl-2-methylbut-2-enal

Cat. No.: B14350977
CAS No.: 96227-85-9
M. Wt: 166.26 g/mol
InChI Key: PWNKLYQMWKLKLA-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2-methylbut-2-enal is an organic compound characterized by a cyclohexyl group attached to a butenal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2-methylbut-2-enal typically involves the aldol condensation reaction. This reaction is carried out between cyclohexanone and 2-methylbutanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2-methylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde group, with reagents such as Grignard reagents to form secondary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Grignard reagents (RMgX)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Secondary alcohols

Scientific Research Applications

4-Cyclohexyl-2-methylbut-2-enal has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-cancer and anti-viral agents.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-2-methylbut-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

    Cyclohexylacetaldehyde: Similar in structure but lacks the methyl group on the butenal chain.

    2-Methyl-2-pentenal: Similar in structure but lacks the cyclohexyl group.

Uniqueness: 4-Cyclohexyl-2-methylbut-2-enal is unique due to the presence of both a cyclohexyl group and a methyl-substituted butenal chain. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

96227-85-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-cyclohexyl-2-methylbut-2-enal

InChI

InChI=1S/C11H18O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3

InChI Key

PWNKLYQMWKLKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCCCC1)C=O

Origin of Product

United States

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